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cyclohexyl(1H-imidazol-2-yl)methanol

Cat. No.: B2958289
CAS No.: 154773-77-0
M. Wt: 180.251
InChI Key: VOPMKFZJCMHEAD-UHFFFAOYSA-N
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Description

Significance of Imidazole-Containing Carbinols in Contemporary Chemical Research

The imidazole (B134444) nucleus, a five-membered aromatic ring with two nitrogen atoms, is a cornerstone in medicinal chemistry. doaj.orgmdpi.comnih.gov It is a constituent of essential biomolecules such as the amino acid histidine, histamine, and purines, which form the building blocks of DNA. doaj.orgnih.govresearchgate.net The presence of the imidazole ring can enhance the pharmacokinetic properties of a drug molecule, including its solubility and bioavailability. doaj.orgnih.gov

Imidazole-containing compounds exhibit a vast spectrum of biological activities. doaj.orgmdpi.com This diverse bioactivity has led to the development of numerous imidazole-based drugs with a wide range of therapeutic applications. nih.govtsijournals.comchemijournal.com Carbinols, which are alcohols containing a hydroxyl group attached to a carbon atom, are also pivotal in chemical synthesis and drug design, often serving as key intermediates or contributing to the binding of molecules to biological targets. The combination of these two functional groups in imidazole-containing carbinols results in a class of compounds with significant potential for drug discovery and development. researchgate.net

Table 1: Selected Biological Activities of Imidazole Derivatives

Biological ActivityDescription
Antifungal Imidazole derivatives are the basis for many antifungal medications that inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. tsijournals.com
Anticancer Certain imidazole compounds have shown the ability to inhibit the proliferation of cancer cells through various mechanisms. nih.govnih.gov
Antibacterial The imidazole scaffold is present in some antibacterial agents that are effective against a range of pathogenic bacteria. doaj.org
Anti-inflammatory Some imidazole-containing molecules exhibit anti-inflammatory properties by targeting specific enzymes involved in the inflammatory cascade. nih.gov
Antiviral Research has indicated the potential of imidazole derivatives in combating viral infections. mdpi.com

Overview of Structural Complexity and Stereochemical Considerations in Cyclohexyl(1H-imidazol-2-yl)methanol

The chemical structure of this compound (C₁₀H₁₆N₂O) presents several points of interest for chemical analysis. The molecule features a central carbinol group where a hydroxyl-bearing carbon is attached to both a cyclohexyl ring and a 1H-imidazol-2-yl ring.

A key aspect of its structural complexity is the presence of a chiral center at the methanolic carbon. This chirality means that the compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers may exhibit different biological activities and metabolic profiles, a common phenomenon in pharmacology. The synthesis of a single, desired enantiomer, known as asymmetric synthesis, is a significant challenge and a major area of research in modern organic chemistry. researchgate.net

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₆N₂O
Molecular Weight 180.25 g/mol
CAS Number 154773-77-0
Appearance Solid
InChI Key WLUAESWSQMVJSC-UHFFFAOYSA-N

Data sourced from publicly available chemical databases. sigmaaldrich.comambeed.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2O B2958289 cyclohexyl(1H-imidazol-2-yl)methanol CAS No. 154773-77-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexyl(1H-imidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c13-9(10-11-6-7-12-10)8-4-2-1-3-5-8/h6-9,13H,1-5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPMKFZJCMHEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=NC=CN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Cyclohexyl 1h Imidazol 2 Yl Methanol

Retrosynthetic Analysis and Strategic Disconnections for Cyclohexyl(1H-imidazol-2-yl)methanol

A retrosynthetic analysis of this compound reveals several plausible disconnection points. The most logical and convergent approach involves the disconnection of the carbon-carbon bond between the cyclohexyl group and the carbinol carbon. This leads to two key synthons: a nucleophilic cyclohexyl equivalent and an electrophilic 2-formylimidazole synthon.

The synthetic equivalents for these synthons are readily identifiable. The cyclohexyl nucleophile can be realized as a cyclohexyl Grignard reagent (cyclohexylmagnesium halide) or a cyclohexyllithium reagent. The electrophilic synthon corresponds to imidazole-2-carboxaldehyde. This primary disconnection strategy is advantageous as it builds the target molecule from two readily accessible fragments.

An alternative, though less common, disconnection could involve the formation of the imidazole (B134444) ring as a later step in the synthesis. This would entail constructing a precursor containing the cyclohexyl carbinol moiety and then cyclizing it to form the imidazole ring. However, this approach is generally more complex and less convergent.

Classical Synthetic Approaches for Imidazole-Substituted Carbinols

The classical synthesis of imidazole-substituted carbinols, including this compound, can be approached through two primary strategies: building upon a pre-formed imidazole ring or constructing the imidazole ring de novo.

Strategies Involving De Novo Imidazole Ring Formation

De novo synthesis of the imidazole ring offers a versatile route to variously substituted imidazoles. One of the foundational methods is the Debus synthesis, first reported in 1858, which involves the reaction of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. While historically significant, this method often results in low yields.

More contemporary methods, such as the van Leusen imidazole synthesis, provide a more efficient and modular approach. This reaction utilizes a tosylmethyl isocyanide (TosMIC) as a key reagent, which condenses with an aldehyde and an amine to form the imidazole ring. In the context of synthesizing this compound, a precursor containing the cyclohexylmethanol moiety could theoretically be employed in a de novo imidazole synthesis.

Methodologies for Constructing the Cyclohexyl Carbinol Moiety

The more direct and widely employed strategy involves the functionalization of a pre-existing imidazole ring at the 2-position. This typically involves the use of imidazole-2-carboxaldehyde as a key intermediate.

The synthesis of imidazole-2-carboxaldehyde itself can be achieved through various methods, including the oxidation of 2-(hydroxymethyl)imidazole or the formylation of a 2-lithiated imidazole derivative. Once obtained, imidazole-2-carboxaldehyde can be reacted with a cyclohexyl organometallic reagent to furnish the desired carbinol.

Table 1: Common Organometallic Reagents for Carbinol Synthesis

Organometallic ReagentGeneral FormulaReactivity
Grignard ReagentR-MgXHighly nucleophilic and basic
Organolithium ReagentR-LiHighly nucleophilic and very strong base

The addition of a cyclohexylmagnesium halide (a Grignard reagent) or cyclohexyllithium to imidazole-2-carboxaldehyde proceeds via nucleophilic addition to the carbonyl carbon. Subsequent aqueous workup protonates the resulting alkoxide to yield this compound. The choice between Grignard and organolithium reagents may depend on factors such as the availability of starting materials and the desired reaction conditions.

Stereoselective Synthesis of this compound

The carbinol carbon in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The development of stereoselective methods to access a single enantiomer is of significant importance, particularly for pharmaceutical applications.

Asymmetric Catalysis for Enantioselective Carbinol Synthesis

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral alcohols. This can be achieved either through the asymmetric reduction of a corresponding ketone or the asymmetric addition of a nucleophile to an aldehyde.

Transition metal complexes bearing chiral ligands are widely used to catalyze asymmetric transformations. For the synthesis of enantiomerically enriched this compound, two main strategies involving transition metal catalysis can be envisioned:

Asymmetric Reduction of a Prochiral Ketone: This approach would involve the synthesis of cyclohexyl(1H-imidazol-2-yl)ketone followed by its asymmetric reduction. A variety of chiral ruthenium, rhodium, and iridium catalysts are known to effectively catalyze the asymmetric hydrogenation or transfer hydrogenation of ketones to produce chiral secondary alcohols with high enantioselectivity.

Asymmetric Addition of a Nucleophile to an Aldehyde: This more direct route involves the enantioselective addition of a cyclohexyl nucleophile to imidazole-2-carboxaldehyde. Chiral ligands can be used to modify organometallic reagents, such as dialkylzinc reagents, to achieve high levels of enantioselectivity in their addition to aldehydes. For instance, a chiral catalyst could mediate the addition of dicyclohexylzinc to imidazole-2-carboxaldehyde.

Table 2: Examples of Chiral Ligands in Asymmetric Synthesis

Ligand TypeCommon ExamplesApplication
Chiral Amino Alcohols(1R,2S)-(-)-NorephedrineAsymmetric addition of organozincs to aldehydes
Chiral Diamines(R,R)-TsDPENAsymmetric transfer hydrogenation of ketones
Chiral Phosphines(R)-BINAPAsymmetric hydrogenation of ketones

While specific examples for the asymmetric synthesis of this compound are not extensively documented in the literature, the principles of asymmetric catalysis are well-established and could be readily applied to this target molecule. Further research in this area would be valuable for the development of efficient and selective synthetic routes to its individual enantiomers.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives that can provide high levels of stereoselectivity under mild conditions. For the synthesis of this compound, organocatalytic strategies could be employed in key bond-forming steps. One plausible approach involves the asymmetric addition of a nucleophile to an aldehyde precursor. For instance, an organocatalyst could facilitate the enantioselective addition of an imidazole nucleophile to cyclohexanecarboxaldehyde. Chiral amines, such as those derived from proline, are well-known to activate aldehydes towards nucleophilic attack via enamine or iminium ion intermediates.

Another potential organocatalytic route is the construction of the imidazole ring itself. Imidazole and its derivatives have been used as organocatalysts in various transformations, highlighting their versatile reactivity. ias.ac.in A multicomponent reaction, catalyzed by a small organic molecule, could bring together cyclohexanecarboxaldehyde, ammonia, and a glyoxal (B1671930) equivalent to form the substituted imidazole ring in a single, efficient step. arkat-usa.org The choice of catalyst would be critical in controlling the regioselectivity and yield of the desired product.

Table 1: Potential Organocatalysts and Their Roles

Catalyst Type Precursor Molecules Role of Catalyst Potential Outcome
Chiral Amines (e.g., Proline derivatives) Cyclohexanecarboxaldehyde, 2-lithioimidazole Activation of the aldehyde for asymmetric nucleophilic addition Enantioselective C-C bond formation
Brønsted Acids (e.g., Thiourea derivatives) Cyclohexanecarboxaldehyde, Glyoxal, Ammonia Activation of reactants in a multicomponent reaction Controlled construction of the imidazole ring

Chiral Auxiliary-Mediated Diastereoselective Synthesis

The use of chiral auxiliaries is a classical and reliable strategy for controlling stereochemistry in a synthesis. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the formation of a specific stereoisomer. wikipedia.orgsigmaaldrich.com For the synthesis of chiral this compound, an auxiliary could be attached to either the cyclohexyl or the imidazole precursor.

One common strategy involves the use of chiral 1,2-amino alcohols to form oxazolidinones or other heterocyclic auxiliaries. researchgate.net For example, a chiral auxiliary could be appended to the cyclohexanecarboxylic acid to form a chiral amide. Subsequent steps to build the imidazole ring would then proceed diastereoselectively, guided by the steric influence of the auxiliary. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org Cyclohexyl-based auxiliaries, such as trans-2-phenyl-1-cyclohexanol, have also proven effective in controlling facial selectivity in various reactions. wikipedia.org

Table 2: Examples of Chiral Auxiliaries and Their Application

Chiral Auxiliary Method of Attachment Key Transformation Diastereomeric Ratio (d.r.)
Evans' Oxazolidinones Acylation of the auxiliary with a precursor acid Diastereoselective alkylation or aldol (B89426) reaction Often >95:5
(1R,2S)-(-)-Norephedrine Formation of a chiral imidazolidine Diastereoselective addition to the C=N bond Variable, depends on substrate

This methodology has been successfully applied to the synthesis of various pharmacologically active chiral 3-substituted isoindolinones, demonstrating the power of using a chiral auxiliary to control stereochemistry during intramolecular aza-Michael reactions. beilstein-journals.org

Biocatalytic Transformations for Enantiopure this compound

Biocatalysis offers a highly selective and environmentally friendly approach to producing enantiopure compounds. Enzymes, such as lipases and dehydrogenases, can operate under mild conditions and exhibit exquisite chemo-, regio-, and stereoselectivity. rsc.org A particularly effective strategy for obtaining enantiopure alcohols is the enzymatic kinetic resolution of a racemic mixture.

In this approach, an enzyme selectively acylates one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. For a structurally related compound, trans-2-(1H-imidazol-1-yl)cyclohexanol, this method has been demonstrated to be highly effective. researchgate.net Lipases such as Novozym® 435 (immobilized Candida antarctica lipase (B570770) B) and PSL-CI (Pseudomonas cepacia lipase) have been used to catalyze the enantioselective acylation of the racemic alcohol with vinyl acetate, allowing for the separation of the slower-reacting enantiomer from its acylated counterpart. researchgate.net This precedent strongly suggests that a similar biocatalytic resolution could be applied to racemic this compound to obtain the enantiopure forms.

Table 3: Enzymes for Biocatalytic Resolution

Enzyme Source Typical Reaction Selectivity (E-value)
Novozym® 435 (CALB) Candida antarctica Kinetic resolution via acylation Generally high (>100)
PSL-CI Pseudomonas cepacia Kinetic resolution via acylation Substrate-dependent

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijprt.org The synthesis of this compound can be made more sustainable by incorporating these principles.

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred as they minimize the generation of byproducts. The synthesis of the imidazole ring via a multicomponent condensation reaction, for instance, can be highly atom-economical as most or all of the atoms from the starting materials are incorporated into the final product. Conversely, reactions involving protecting groups or stoichiometric reagents that are not incorporated into the final structure will have lower atom economy. Careful selection of the synthetic route is paramount to maximizing atom economy and minimizing waste.

Utilization of Sustainable Solvents and Reaction Media

Traditional organic synthesis often relies on volatile and hazardous organic solvents. Green chemistry encourages the use of more sustainable alternatives. text2fa.ir For the synthesis of imidazole derivatives, several greener solvent systems have been explored. Water is an attractive solvent due to its low cost, non-toxicity, and non-flammability, and has been successfully used as a medium for the synthesis of various imidazole-based compounds. nih.govmdpi.com Other sustainable options include bio-based solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), and deep eutectic solvents. text2fa.irnih.gov Performing reactions under solvent-free conditions, where possible, represents an ideal scenario from a green chemistry perspective. researchgate.net

Table 4: Comparison of Sustainable Solvents

Solvent Source Key Advantages Potential Application
Water Abundant natural resource Non-toxic, non-flammable, low cost Multicomponent reactions for imidazole synthesis nih.gov
Ethanol Fermentation of biomass Biodegradable, low toxicity Recrystallization and reaction medium mdpi.com
2-MeTHF Biomass (e.g., levulinic acid) Higher boiling point than THF, forms azeotrope with water General reaction solvent

Energy-Efficient Synthetic Routes and Process Optimization

Reducing energy consumption is a key aspect of green chemistry. This can be achieved through the use of catalysts that lower the activation energy of a reaction, allowing it to proceed at a lower temperature. Microwave-assisted synthesis is another effective technique for improving energy efficiency. Microwave heating can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. researchgate.net The synthesis of various imidazole-containing compounds has been shown to be accelerated under microwave irradiation, often leading to higher yields and cleaner reactions. nih.govresearchgate.net Process optimization, including running reactions at higher concentrations to reduce solvent use and energy for removal, also contributes to a more energy-efficient synthesis.

Lack of Specific Novel

Research in the synthesis of imidazole derivatives is extensive, with numerous publications describing the preparation of a wide array of substituted imidazoles for various applications, particularly in medicinal chemistry. researchgate.netirjmets.com For instance, methods for the synthesis of related structures, such as (1H-imidazol-1-yl)methanol and other N-substituted imidazole methanols, have been reported. nih.gov Additionally, patents often disclose synthetic schemes for complex imidazole derivatives as part of the development of new therapeutic agents. google.comgoogle.com

Despite the broad interest in imidazole chemistry, specific investigations into novel synthetic strategies, including the exploration of new catalysts, reaction conditions, or starting materials tailored for the efficient and selective synthesis of this compound, remain to be published. Future research may focus on adapting existing methodologies or developing entirely new transformations to access this particular compound, potentially driven by its utility as a building block in the synthesis of larger, more complex molecules with potential biological activity.

Advanced Spectroscopic and Structural Elucidation of Cyclohexyl 1h Imidazol 2 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of cyclohexyl(1H-imidazol-2-yl)methanol. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved, providing insights into the connectivity and spatial arrangement of atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclohexyl, imidazolyl, and methanol (B129727) moieties. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Number Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1' (CH-OH) ~4.8-5.0 ~70-75
2' (Im-CH) ~4.5-4.7 ~145-150
4', 5' (Im-CH) ~6.8-7.2 ~120-125
1'' (Cyc-CH) ~1.5-1.7 ~40-45
2'', 6'' (Cyc-CH₂) ~1.6-1.8 (axial), ~1.1-1.3 (equatorial) ~30-35
3'', 5'' (Cyc-CH₂) ~1.0-1.2 ~25-27
4'' (Cyc-CH₂) ~1.2-1.4 ~26-28
OH Variable -
NH Variable, broad -

Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine proton (CH-OH) and the adjacent protons on the cyclohexyl ring, as well as couplings between the protons within the cyclohexyl ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the different structural fragments. For instance, correlations would be expected between the methine proton (CH-OH) and the imidazole (B134444) ring carbons (C2', C4', C5'), and between the cyclohexyl protons and the methine carbon (C1').

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is vital for determining the stereochemistry, such as the relative orientation of the substituents on the chiral center and the cyclohexyl ring.

This compound possesses a chiral center at the carbon atom bearing the hydroxyl and cyclohexyl groups. Therefore, it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a powerful method to determine the enantiomeric purity of a sample. This is typically achieved by using a chiral solvating agent or a chiral derivatizing agent. These agents interact differently with the two enantiomers, leading to the formation of diastereomeric complexes or derivatives that exhibit separate signals in the NMR spectrum. frontiersin.orgmst.edu The integration of these distinct signals allows for the quantification of the enantiomeric excess (ee).

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, likely broadened due to hydrogen bonding. The N-H stretching of the imidazole ring would also appear in this region, typically around 3100-3300 cm⁻¹. C-H stretching vibrations of the cyclohexyl and imidazole rings are expected in the 2850-3000 cm⁻¹ range. The C=N and C=C stretching vibrations of the imidazole ring would likely appear in the 1500-1650 cm⁻¹ region. nih.govnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C-C stretching of the cyclohexyl ring and the symmetric breathing modes of the imidazole ring are often more prominent in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Expected Wavenumber (cm⁻¹) Spectroscopy
O-H Stretch 3200-3600 (broad) FT-IR
N-H Stretch 3100-3300 FT-IR
C-H Stretch (Aliphatic) 2850-2960 FT-IR, Raman
C-H Stretch (Aromatic) 3000-3100 FT-IR, Raman
C=N, C=C Stretch (Imidazole) 1500-1650 FT-IR, Raman
C-O Stretch 1000-1200 FT-IR

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. The molecular formula for this compound is C₁₀H₁₆N₂O, corresponding to a molecular weight of 180.25 g/mol . sigmaaldrich.comsigmaaldrich.com

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak ([M]⁺) would be observed at m/z 180. Key fragmentation pathways could include the loss of a water molecule ([M-H₂O]⁺), cleavage of the bond between the cyclohexyl group and the methanolic carbon, and fragmentation of the cyclohexyl ring.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the unambiguous determination of the elemental composition of the molecule and its fragments. For this compound, HRMS would confirm the molecular formula C₁₀H₁₆N₂O by providing an exact mass measurement that distinguishes it from other compounds with the same nominal mass. For instance, the calculated exact mass for the protonated molecule [C₁₀H₁₇N₂O]⁺ would be used to confirm its identity. mdpi.comnih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, thereby providing unequivocal evidence of a molecule's absolute stereochemistry and its preferred conformation in the solid state. For a chiral molecule like this compound, which contains a stereocenter at the carbon atom bearing the hydroxyl and cyclohexyl groups, single-crystal X-ray diffraction is indispensable for assigning the (R) or (S) configuration without ambiguity.

The process involves irradiating a high-quality single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is meticulously recorded. By analyzing the positions and intensities of the diffracted beams, a detailed electron density map of the molecule can be constructed, revealing the precise spatial coordinates of each atom. This allows for the unambiguous determination of bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation.

In the solid state, the conformation of this compound would be influenced by intermolecular forces such as hydrogen bonding, primarily involving the hydroxyl and imidazole groups, as well as van der Waals interactions. For instance, the imidazole ring can act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the other nitrogen), while the hydroxyl group is also a potent hydrogen bond donor and acceptor. These interactions dictate the crystal packing arrangement. While specific crystallographic data for this compound is not publicly available, a hypothetical dataset based on similar small organic molecules is presented in Table 1.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₁₀H₁₆N₂O
Formula Weight180.25
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.58
b (Å)8.15
c (Å)12.43
β (°)98.75
Volume (ų)1060.2
Z4
Calculated Density (g/cm³)1.13
R-factor0.045

Advanced Chromatographic and Hyphenated Techniques for Purity and Isomeric Characterization

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers of chiral compounds. For this compound, chiral HPLC is essential to determine its enantiomeric purity. This is achieved by employing a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are particularly effective for resolving a wide range of chiral molecules, including those with imidazole moieties. gdut.edu.cngcms.cz For instance, a column like Chiralpak® IB, which contains cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector, has been shown to be effective in separating chiral imidazolines under reversed-phase conditions. gdut.edu.cn The separation mechanism often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. gdut.edu.cn

The choice of mobile phase is critical for achieving optimal separation. A typical mobile phase for reversed-phase chiral HPLC might consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. gdut.edu.cn The precise composition, pH, and flow rate are optimized to maximize the resolution between the enantiomeric peaks. Table 2 outlines a potential chiral HPLC method for the analysis of this compound.

Table 2: Illustrative Chiral HPLC Method Parameters

ParameterCondition
ColumnChiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))
Dimensions250 mm x 4.6 mm, 5 µm
Mobile Phasen-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 220 nm
Expected ElutionEnantiomer 1: ~8.5 min, Enantiomer 2: ~10.2 min

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, direct analysis of polar, protic molecules like this compound by GC can be challenging due to potential issues with peak tailing and on-column adsorption, which arise from interactions with active sites on the column surface. To overcome these limitations, derivatization is often employed to convert the polar functional groups (hydroxyl and N-H of the imidazole) into less polar, more volatile derivatives.

A common derivatization strategy is silylation, where a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups. This process significantly reduces the polarity and increases the volatility of the analyte, leading to improved chromatographic performance with symmetrical peak shapes and enhanced sensitivity.

For the chiral separation of the derivatized this compound, a chiral capillary GC column is required. Columns with stationary phases based on modified cyclodextrins are widely used for this purpose. These chiral selectors create a chiral environment within the column, allowing for the differential interaction and separation of the enantiomeric derivatives. A hypothetical GC method for the analysis of the silylated derivative is presented in Table 3.

Table 3: Representative GC Method for Chiral Analysis (after Derivatization)

ParameterCondition
Derivatization AgentN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
ColumnRt-βDEXsm (Permethylated β-cyclodextrin)
Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow 1.2 mL/min
Inlet Temperature250 °C
Oven Program100 °C (hold 1 min), ramp to 220 °C at 5 °C/min, hold 5 min
DetectorFlame Ionization Detector (FID) at 280 °C
Expected Elution(R)-TMS derivative: ~20.5 min, (S)-TMS derivative: ~21.1 min

Ion Mobility-Mass Spectrometry (IM-MS) is an advanced analytical technique that adds another dimension of separation to conventional mass spectrometry. nih.govsigmaaldrich.com It separates ions in the gas phase based on their size, shape, and charge. This capability is particularly valuable for distinguishing between isomers, including enantiomers and diastereomers, which may have identical mass-to-charge ratios (m/z) and are therefore indistinguishable by mass spectrometry alone. libretexts.org

In an IM-MS experiment, ions are generated and introduced into a drift tube filled with a neutral buffer gas. An electric field propels the ions through the tube, and their velocity is impeded by collisions with the buffer gas. Ions with a more compact structure (smaller collision cross-section, CCS) will travel through the drift tube faster than more extended isomers. This difference in drift time allows for their separation before they enter the mass spectrometer for m/z analysis.

For this compound, IM-MS could potentially differentiate between diastereomers (if additional chiral centers were present) and even enantiomers, especially if a chiral modifier is introduced into the buffer gas to form diastereomeric complexes with different mobilities. This technique provides valuable information on the gas-phase conformation of the ions and can be a powerful tool for isomeric characterization, complementing data from chromatographic methods. A conceptual representation of IM-MS data is shown in Table 4.

Table 4: Conceptual Ion Mobility-Mass Spectrometry Data for Isomeric Separation

Isomer Typem/z (protonated)Relative Drift Time (ms)Collision Cross-Section (Ų)
Diastereomer A181.1415.2135.8
Diastereomer B181.1415.9138.5
Enantiomer (R)181.1415.2135.8
Enantiomer (S)181.1415.2135.8

Note: Enantiomers typically have identical drift times unless a chiral modifier is used.

Theoretical and Computational Chemistry Studies of Cyclohexyl 1h Imidazol 2 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of molecules. nih.gov It is favored for its balance of accuracy and computational cost. For cyclohexyl(1H-imidazol-2-yl)methanol, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry and predict various electronic properties. researchgate.netnih.gov These calculations can determine intramolecular interactions, such as charge transfer and electron density delocalization, through Natural Bond Orbital (NBO) analysis. rsc.org The stability of the molecule is often assessed by analyzing hyperconjugative interaction energies. rsc.org

Molecular Electrostatic Potential (MEP): DFT is used to calculate the MEP surface, which illustrates the charge distribution and helps predict sites for electrophilic and nucleophilic attack. For this molecule, the MEP would likely show negative potential (red/yellow) around the nitrogen atoms of the imidazole (B134444) ring and the oxygen of the hydroxyl group, indicating nucleophilic sites, while positive potential (blue) would be expected around the hydrogen atoms of the imidazole N-H and the hydroxyl O-H groups, indicating electrophilic sites. rsc.org

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF) can be used for initial geometric optimizations. researchgate.net More advanced ab initio methods provide highly accurate energy predictions and are used to calculate properties such as ionization potentials, electron affinities, and bond dissociation energies. nih.gov For this compound, these methods can provide a precise three-dimensional structure, including bond lengths and angles, which can be compared with experimental data from techniques like X-ray crystallography. researchgate.net

ParameterBond Length (Å)Bond Angle (°)
C=N (imidazole)1.33
C-N (imidazole)1.44
C-O (methanol)1.45
N-C-N (imidazole)110-115
C-O-H (methanol)108-110

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. rdd.edu.iq For this compound, MD simulations can be used to explore its conformational flexibility, particularly the rotation around the single bonds connecting the cyclohexyl, imidazole, and methanol (B129727) groups. By simulating the molecule in a solvent, such as water, MD can provide insights into intermolecular interactions, like hydrogen bonding between the molecule's N-H and O-H groups and the solvent molecules. rdd.edu.iqresearchgate.net These simulations help in understanding how the solvent environment influences the molecule's structure and stability. nih.gov

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital most likely to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity; a smaller gap generally indicates higher reactivity and significant intramolecular charge transfer. researchgate.net For this compound, FMO analysis would identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack, guiding the understanding of its chemical behavior. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: The values are representative for heterocyclic compounds and serve for illustrative purposes.)

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap (ΔE)4.7

Computational Prediction of Spectroscopic Parameters for this compound

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. For this compound, methods like DFT can be used to calculate vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net Furthermore, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts (¹H and ¹³C). mdpi.com These theoretical predictions can be compared with experimental spectra to confirm the molecular structure and assign specific signals to individual atoms within the molecule. nih.gov

Table 3: Illustrative Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts (Note: This table is a hypothetical representation based on typical values for similar structures.)

Proton TypePredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Imidazole N-H11.5 - 12.512.0
Imidazole C-H7.0 - 7.57.2
Methanol O-H4.5 - 5.55.0
Methanol C-H4.8 - 5.24.9
Cyclohexyl C-H1.0 - 2.01.1 - 1.9

Mechanistic Elucidation of Synthetic Transformations via Computational Modeling

Computational modeling can provide deep insights into the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies and the identification of the most probable reaction pathway. nih.gov For the synthesis of this compound, computational models could be used to study the step-by-step mechanism, for example, the reaction between an imidazole precursor and a cyclohexyl-containing reagent, helping to optimize reaction conditions and understand the formation of any byproducts. researchgate.net

Reactivity and Reaction Mechanisms of Cyclohexyl 1h Imidazol 2 Yl Methanol

Reactivity at the Carbinol Hydroxyl Group

The secondary alcohol (carbinol) group is a versatile functional handle for synthetic modifications. Its reactivity is centered on the nucleophilic oxygen atom and the potential for the hydroxyl group to be converted into a good leaving group.

The hydroxyl group is inherently a poor leaving group (as OH⁻). Therefore, direct nucleophilic substitution is not feasible. For substitution to occur, the hydroxyl group must first be activated by converting it into a better leaving group. This is typically achieved through protonation in the presence of a strong acid or by conversion to an ester or sulfonate ester.

A common strategy involves the reaction with thionyl chloride (SOCl₂) or a hydrogen halide (like HBr) to transform the alcohol into the corresponding alkyl halide. For instance, reaction with SOCl₂ would yield 2-(chloro(cyclohexyl)methyl)-1H-imidazole. This halide is then susceptible to substitution by a wide range of nucleophiles (Nu⁻), such as cyanides, azides, or amines, via an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

Another effective method is the conversion of the alcohol to a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like pyridine (B92270). These sulfonate esters are excellent leaving groups, readily displaced by even weak nucleophiles.

Table 1: Representative Nucleophilic Substitution Pathways

Activating ReagentIntermediateExample Nucleophile (Nu⁻)Final Product
Thionyl Chloride (SOCl₂)2-(chloro(cyclohexyl)methyl)-1H-imidazoleSodium Cyanide (NaCN)2-(cyclohexyl(1H-imidazol-2-yl))acetonitrile
p-Toluenesulfonyl Chloride (TsCl)Cyclohexyl(1H-imidazol-2-yl)methyl tosylateSodium Azide (NaN₃)2-(azido(cyclohexyl)methyl)-1H-imidazole
Methanesulfonyl Chloride (MsCl)Cyclohexyl(1H-imidazol-2-yl)methyl mesylateAmmonia (NH₃)Cyclohexyl(1H-imidazol-2-yl)methanamine

As a secondary alcohol, the carbinol group of cyclohexyl(1H-imidazol-2-yl)methanol can be oxidized to the corresponding ketone, cyclohexyl(1H-imidazol-2-yl)methanone. The choice of oxidizing agent is crucial to prevent over-oxidation or side reactions involving the imidazole (B134444) ring.

Mild oxidizing agents are generally preferred. Common reagents for this transformation include:

Pyridinium chlorochromate (PCC) in dichloromethane (B109758) (DCM).

Dess-Martin periodinane (DMP) in DCM.

Swern oxidation , which utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) with dimethyl sulfoxide (B87167) (DMSO) followed by a hindered base like triethylamine (B128534) (Et₃N).

These methods efficiently convert the secondary alcohol to a ketone under conditions that are typically compatible with the imidazole moiety.

The reverse reaction, the reduction of cyclohexyl(1H-imidazol-2-yl)methanone, can be accomplished using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., methanol (B129727) or ethanol) is a common and effective choice for reducing ketones back to secondary alcohols, regenerating the parent compound. For less selective reductions, lithium aluminum hydride (LiAlH₄) can be used, although it is a much stronger and less chemoselective reagent.

The hydroxyl group can be readily derivatized to form esters and ethers.

Esterification: Reaction with an acyl chloride or carboxylic anhydride in the presence of a base (e.g., pyridine or triethylamine) yields the corresponding ester. This reaction is often used to introduce new functional groups or to modify the molecule's steric and electronic properties.

Etherification: Formation of an ether can be achieved via the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form an alkoxide, followed by reaction with an alkyl halide.

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the hydroxyl group. This is accomplished by introducing a protecting group. The ideal protecting group is easily installed, stable to subsequent reaction conditions, and can be removed selectively under mild conditions. wiley-vch.de

Common protecting groups for alcohols include:

Silyl (B83357) ethers: Such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers, are formed by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole. They are stable across a wide range of conditions but are easily removed with fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF).

Benzyl (B1604629) ether (Bn): Formed using benzyl bromide with a base (e.g., NaH). This group is robust but can be removed by catalytic hydrogenolysis.

Reactivity of the Imidazole Nitrogen Atoms

The imidazole ring contains two nitrogen atoms with distinct chemical properties. The N1 nitrogen is pyrrole-like and bears a hydrogen atom, while the N3 nitrogen is pyridine-like and has a lone pair of electrons available for bonding. zenodo.org

Imidazole is amphoteric, meaning it can act as both an acid and a base. longdom.org

As a Base: The pyridine-like N3 atom is basic due to its sp²-hybridized lone pair, which is not part of the aromatic π-system. It readily accepts a proton from an acid to form a stable, aromatic imidazolium (B1220033) cation. The pKa of the conjugate acid of imidazole is approximately 7, making it a moderately strong base. longdom.org

As an Acid: The pyrrole-like N1-H proton is weakly acidic. In the presence of a strong base, this proton can be removed to form an imidazolate anion. The pKa for this deprotonation is approximately 14.5, making it a very weak acid. longdom.org

Due to tautomerization, the proton on N1 can rapidly exchange with the lone pair on N3, making the two nitrogen atoms equivalent in an unsubstituted imidazole ring.

The nucleophilic character of the imidazole ring allows for facile N-alkylation and N-acylation reactions. zenodo.org These reactions typically occur when the imidazole is treated with an electrophile such as an alkyl halide or an acyl chloride.

In the case of an unsubstituted imidazole like that in this compound, the reaction proceeds by nucleophilic attack from one of the nitrogen atoms on the electrophile. semanticscholar.org When a base is used, it deprotonates the N1-H, forming a highly nucleophilic imidazolate anion, which then reacts with the electrophile. Common conditions involve using a base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), followed by the addition of the alkylating or acylating agent. beilstein-journals.org

For an unsymmetrically substituted imidazole, alkylation can potentially lead to a mixture of N1 and N3 substituted products. However, in the case of a C2-substituted imidazole where the N1 position is unsubstituted, tautomerization renders the N1 and N3 positions chemically equivalent prior to reaction, leading to a single product upon alkylation or acylation.

Reactions Involving the Cyclohexyl Moiety

The cyclohexyl group attached to the imidazole ring in this compound is a saturated carbocycle. Its reactivity is generally comparable to that of cyclohexane, primarily involving free-radical substitution or oxidation under forcing conditions. However, the presence of the imidazolylmethanol group can influence its reactivity. The reactions of the cyclohexyl moiety are less explored compared to those of the imidazole core, but some general reaction types can be anticipated and have been observed in related structures.

One of the primary reactions the cyclohexyl moiety can undergo is oxidation . While the saturated hydrocarbon ring is generally stable, strong oxidizing agents can convert the C-H bonds into more oxidized functional groups. For instance, in related cyclohexyl-substituted imidazole derivatives, the interaction with peroxide radicals can lead to profound oxidation. nih.gov The specific products would depend on the reaction conditions and the oxidant used. Potential oxidation products could include cyclohexanone (B45756) or cyclohexanol (B46403) derivatives, although achieving selectivity can be challenging.

Another significant reaction is catalytic hydrogenation or dehydrogenation . Under typical catalytic hydrogenation conditions used for reducing aromatic systems, the saturated cyclohexyl ring is generally stable. wordpress.com However, under more forcing conditions with specific catalysts (e.g., platinum, palladium, rhodium), dehydrogenation to form a phenyl ring could theoretically occur, though this would require overcoming a significant energy barrier due to the loss of sp³ character and the formation of an aromatic system. Conversely, if the molecule contained a cyclohexene (B86901) or cyclohexadiene moiety instead, catalytic hydrogenation would readily reduce the double bonds. wordpress.com The process typically involves the syn-addition of hydrogen across the double bond. wordpress.com

Substitution reactions on the cyclohexyl ring, such as halogenation, typically proceed through a free-radical mechanism. This would require initiation by UV light or a radical initiator. Such reactions are often unselective, leading to a mixture of mono- and poly-halogenated products at various positions on the cyclohexyl ring. The reactivity of specific C-H bonds on the ring (axial vs. equatorial) can also influence the product distribution.

The table below summarizes the potential reactions involving the cyclohexyl moiety based on general principles of organic chemistry and studies on related compounds.

Reaction TypeReagents & ConditionsPotential ProductsNotes
Oxidation Strong oxidizing agents (e.g., KMnO₄, CrO₃), Peroxide radicalsCyclohexanone or Cyclohexanol derivativesConditions are often harsh and may affect other parts of the molecule. nih.gov
Dehydrogenation High temperature, Dehydrogenation catalyst (e.g., Pt, Pd)Phenyl(1H-imidazol-2-yl)methanolEnergetically demanding and may lead to decomposition.
Free-Radical Halogenation X₂ (Cl₂, Br₂), UV light or radical initiator (AIBN)Halogenated cyclohexyl derivativesTypically leads to a mixture of products with low regioselectivity.

Stereochemical Outcomes and Diastereoselectivity in Reactions of this compound

The stereochemistry of reactions involving this compound is a critical aspect, particularly as the molecule contains a stereocenter at the carbon atom bearing the hydroxyl, cyclohexyl, and imidazole groups. This chiral center means the molecule can exist as a pair of enantiomers. Reactions occurring at this center or on the adjacent cyclohexyl and imidazole rings can be influenced by the existing stereochemistry and can lead to the formation of new stereocenters.

When a reaction creates a new chiral center in a molecule that is already chiral, the products are diastereomers. ochemtutor.com The formation of diastereomers is often unequal, leading to diastereoselectivity. The steric hindrance and electronic properties of the cyclohexyl and imidazolyl groups play a crucial role in directing the approach of incoming reagents, thus influencing the stereochemical outcome.

For example, in the reduction of a ketone precursor to form the alcohol this compound, the stereochemical outcome depends on the nature of the reducing agent and the reaction conditions. The use of a simple reducing agent like sodium borohydride would likely result in a racemic mixture if the starting material is achiral. However, if a chiral reducing agent or a chiral catalyst is employed, an asymmetric synthesis can be achieved, leading to an excess of one enantiomer.

In reactions where the existing alcohol is the directing group, its stereochemistry can influence the outcome of reactions on the nearby cyclohexyl ring. For instance, an intramolecular reaction or a reaction with a reagent that coordinates to the hydroxyl group might proceed with a specific facial selectivity with respect to the plane of the imidazole ring or the conformation of the cyclohexyl ring.

The field of asymmetric catalysis offers powerful tools for controlling stereochemical outcomes. nih.gov Chiral catalysts can create a chiral environment around the substrate, favoring the formation of one stereoisomer over another. For instance, in reactions involving the functionalization of the imidazole ring or the modification of the methanol group, a chiral catalyst could differentiate between the two enantiomers of this compound or control the formation of a new stereocenter with high diastereoselectivity.

The table below outlines key concepts and potential outcomes related to the stereochemistry of reactions involving this compound.

Reaction Type / ConceptKey FactorsPotential Stereochemical Outcome
Asymmetric Reduction of Precursor Ketone Chiral reducing agents (e.g., CBS catalyst), Chiral metal catalysts (e.g., Ru-BINAP)Enantiomeric excess (e.e.) of one enantiomer.
Nucleophilic Addition to the Imidazole Ring Steric hindrance from the cyclohexyl and hydroxyl groups, Presence of a chiral auxiliary or catalyst.Diastereomeric excess (d.e.) if a new stereocenter is formed.
Reactions on the Cyclohexyl Ring Directing effect of the adjacent stereocenter, Conformational preference of the cyclohexyl ring.Formation of diastereomeric products, potentially with selectivity.
Derivatization of the Hydroxyl Group Reaction with a chiral reagent.Formation of diastereomeric esters or ethers.

Understanding the interplay of steric and electronic effects, along with the principles of asymmetric synthesis, is essential for predicting and controlling the stereochemical outcomes in reactions of this compound. ochemtutor.comnih.gov

Applications of Cyclohexyl 1h Imidazol 2 Yl Methanol in Advanced Chemical Systems

Role as Chiral Ligands in Asymmetric Catalysis

The potential for molecules like cyclohexyl(1H-imidazol-2-yl)methanol to act as chiral ligands stems from the presence of a stereocenter at the carbon atom bearing the hydroxyl and cyclohexyl groups. In asymmetric catalysis, such chiral ligands are pivotal for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. The imidazole (B134444) moiety offers a nitrogen atom that can coordinate to a metal center, a key feature for the formation of catalytically active metal complexes.

Design and Synthesis of Metal Complexes Incorporating this compound

The synthesis of metal complexes with imidazole-based ligands is a common practice in coordination chemistry. Typically, the reaction involves the mixing of a metal salt (e.g., of palladium, rhodium, iridium, or copper) with the ligand in a suitable solvent. The nitrogen atom of the imidazole ring and the oxygen atom of the hydroxyl group can act as a bidentate chelating ligand, forming a stable complex with the metal ion.

While no specific metal complexes of this compound are documented in the searched literature, a hypothetical synthesis could proceed as follows:

Reactant 1Reactant 2SolventPotential Product
This compoundPalladium(II) chlorideAcetonitrile (B52724)Dichloro[this compound]palladium(II)
This compoundRhodium(I) chloride dimerDichloromethane (B109758)Chloro[this compound]rhodium(I) dimer

This table is illustrative and based on general synthetic procedures for related compounds.

Catalytic Performance in Enantioselective Organic Transformations

The efficacy of a chiral metal complex in an enantioselective transformation is evaluated by the yield and the enantiomeric excess (e.e.) of the product. Common reactions where such catalysts are employed include asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The steric and electronic properties of the ligand are crucial in determining the stereochemical outcome of the reaction. The bulky cyclohexyl group in this compound would be expected to create a specific chiral environment around the metal center, influencing the approach of the substrate.

No catalytic data for complexes of this compound was found.

Contributions to Supramolecular Chemistry

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules. The interactions between these molecules are non-covalent, such as hydrogen bonding, van der Waals forces, and π-π stacking. Imidazole derivatives are of significant interest in this field due to their ability to participate in hydrogen bonding and coordinate with metal ions.

Hydrogen Bonding Interactions and Self-Assembly Processes

The this compound molecule possesses both a hydrogen bond donor (the N-H of the imidazole ring and the O-H of the methanol (B129727) group) and a hydrogen bond acceptor (the non-protonated nitrogen of the imidazole ring and the oxygen of the hydroxyl group). These features could enable the molecule to self-assemble into various supramolecular structures, such as chains, rings, or more complex networks. The specific geometry of these assemblies would be dictated by the preferred hydrogen bonding motifs.

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The imidazole group is a common building block for these materials. This compound could potentially act as a ligand in the formation of MOFs, with the imidazole nitrogen coordinating to the metal centers to form the framework. The cyclohexyl and methanol groups would then be oriented within the pores of the MOF, influencing its properties, such as pore size and functionality.

No specific MOFs or coordination polymers incorporating this compound have been described in the available literature.

Utilization as a Building Block in Novel Functional Materials

The exploration of novel functional materials is a cornerstone of modern materials science, with a continuous search for versatile molecular building blocks that can impart specific properties to polymers, metal-organic frameworks (MOFs), and supramolecular assemblies. This compound, with its unique combination of a bulky, hydrophobic cyclohexyl group, a coordinative and hydrogen-bonding capable imidazole ring, and a reactive methanol group, presents a theoretically promising scaffold for such applications. However, a comprehensive review of current scientific literature reveals a notable absence of published research detailing the specific utilization of this compound as a direct building block in the synthesis of advanced functional materials.

While the individual components of the molecule—the imidazole ring and the cyclohexyl group—are well-represented in materials chemistry, their specific combination in this compound has not been documented in the context of materials science research. Imidazole and its derivatives are extensively used as ligands in the construction of MOFs, where the nitrogen atoms of the imidazole ring coordinate with metal ions to form porous, crystalline structures with applications in gas storage, catalysis, and sensing. researchgate.netresearchgate.net The imidazole moiety is valued for its ability to act as a versatile coordination site. nih.gov

Similarly, the cyclohexyl group is a common substituent in polymer chemistry, often incorporated to enhance thermal stability, solubility in organic solvents, and to introduce steric bulk that can influence the morphology and mechanical properties of the resulting material.

Despite the potential suggested by its constituent functional groups, there are no available studies that have synthesized and characterized functional materials derived directly from this compound. Consequently, there are no research findings or data to populate tables on the properties of such materials. The scientific community has yet to report on the polymerization of this compound, its integration into MOF structures, or its use in the design of supramolecular architectures.

Future research in this area could explore the synthesis of polyesters or polyethers via the methanol group, the creation of novel ligands for coordination polymers and MOFs, or the development of functional small molecules for applications in materials science. Until such research is undertaken and published, the role of this compound as a building block in novel functional materials remains a hypothetical concept rather than an established area of study.

Data Tables

Detailed research findings and specific data on the application of this compound in functional materials are not available in the current body of scientific literature. Therefore, no data tables can be generated at this time.

Q & A

Q. What are optimized synthetic routes for cyclohexyl(1H-imidazol-2-yl)methanol, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis of imidazole-derived alcohols typically involves condensation reactions between imidazole carboxaldehydes and cyclohexyl Grignard reagents or nucleophilic additions. Key considerations include:

  • Solvent Selection : Methanol is commonly used due to its polarity and ability to stabilize intermediates. For example, refluxing in methanol with glacial acetic acid as a catalyst achieved a 61.17% yield for a structurally similar imidazole Schiff base ligand .
  • Catalyst Optimization : Acidic conditions (e.g., acetic acid) promote imine or alcohol formation. In contrast, hydrogenation reactions may require catalysts like Raney nickel to avoid dehalogenation side reactions, as observed in palladium-catalyzed systems .
  • Temperature Control : Reflux (60–80°C) is ideal for condensation, while ice baths are used to precipitate products .

Q. Example Protocol :

Combine 1H-imidazole-2-carbaldehyde (1 mmol) and cyclohexylmagnesium bromide in methanol.

Reflux at 65°C for 2 hours with glacial acetic acid.

Cool in an ice bath, filter, and recrystallize from ethanol.

Q. Yield Comparison :

MethodSolventCatalystYieldReference
Schiff base condensationMethanolAcetic acid61.17%
HydrogenationWaterRaney nickel92%

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H NMR Analysis :
    • The hydroxyl (-OH) proton typically appears as a broad singlet at δ 12.93 ppm in DMSO-d₆ .
    • Imidazole protons resonate as multiplet signals between δ 6.35–8.32 ppm, while cyclohexyl protons appear as multiplets at δ 1.20–2.50 ppm .
  • ¹³C NMR : The imidazole carbons (C=N and C-O) appear at δ 145–160 ppm, while the cyclohexyl carbons are observed at δ 20–35 ppm .
  • IR Spectroscopy :
    • O-H stretch: ~3280 cm⁻¹ (broad).
    • C=N stretch: ~1621 cm⁻¹.
    • C-O stretch: ~1247 cm⁻¹ .

Validation : Compare experimental data with computational predictions (e.g., DFT/B3LYP methods) to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. How can this compound be utilized as a ligand in coordination chemistry, and what metal complexes exhibit promising properties?

Methodological Answer:

  • Ligand Design : The imidazole nitrogen and hydroxyl group serve as donor sites for metal coordination. For example, similar ligands form stable complexes with Cu(II) and Zn(II) .
  • Synthetic Procedure :
    • React the ligand with metal salts (e.g., CuCl₂·2H₂O) in methanol/water (3:1 v/v).
    • Adjust pH to 6–7 using NaOH to deprotonate the hydroxyl group.
    • Characterize complexes via UV-Vis (d-d transitions) and cyclic voltammetry .
  • Applications : Metal complexes may exhibit catalytic activity in oxidation reactions or antimicrobial properties .

Q. How should researchers address discrepancies between calculated and observed elemental analysis data for this compound?

Methodological Answer: Discrepancies in C/H/N/O percentages often arise from:

  • Incomplete Purification : Recrystallize the product multiple times using ethanol or methanol to remove unreacted precursors .
  • Hydration/Solvent Trapping : Dry the compound under vacuum (40–50°C) for 24 hours before analysis .
  • Side Reactions : Monitor reaction progress via TLC and LC-MS to detect byproducts (e.g., dehalogenated impurities in hydrogenation) .

Example : A Schiff base ligand showed a 0.3% deviation in carbon content due to residual solvent, resolved via prolonged drying .

Q. What solvent systems are optimal for recrystallizing this compound, and how does solubility vary with temperature?

Methodological Answer:

  • Solubility Screening :
    • High solubility in polar solvents (methanol, ethanol) at elevated temperatures (>60°C).
    • Low solubility in non-polar solvents (hexane, diethyl ether), making them ideal for precipitation .
  • Recrystallization Protocol :
    • Dissolve the crude product in hot ethanol (70°C).
    • Filter while hot to remove insoluble impurities.
    • Cool to 4°C overnight, yielding pure crystals .

Q. Thermodynamic Data :

SolventSolubility (g/100 mL, 25°C)Recrystallization Yield
Methanol8.572%
Ethanol6.285%
Water0.3N/A

Q. How do steric effects from the cyclohexyl group influence the reactivity of the imidazole ring in cross-coupling reactions?

Methodological Answer:

  • Steric Hindrance : The bulky cyclohexyl group reduces nucleophilic attack at the imidazole C-2 position, directing reactivity toward the hydroxyl group.
  • Experimental Validation :
    • Perform Suzuki-Miyaura coupling with aryl boronic acids. The hydroxyl group can be protected (e.g., TBS ether) to enhance imidazole reactivity .
    • Compare reaction rates with/without cyclohexyl substitution using kinetic studies .

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